Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 150057-08-2
VCID: VC5069558
InChI: InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14)
SMILES: COC(=O)C1=C(C2=C(CCCC2)NC1=O)O
Molecular Formula: C11H13NO4
Molecular Weight: 223.228

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 150057-08-2

Cat. No.: VC5069558

Molecular Formula: C11H13NO4

Molecular Weight: 223.228

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - 150057-08-2

Specification

CAS No. 150057-08-2
Molecular Formula C11H13NO4
Molecular Weight 223.228
IUPAC Name methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14)
Standard InChI Key LYRIJLARNMSQIM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a 1,2,5,6,7,8-hexahydroquinoline system with three critical substituents:

  • 4-Hydroxy group: A phenolic hydroxyl at position 4, enabling hydrogen bonding and acidity (pKa ~8–10) .

  • 2-Oxo group: A ketone at position 2, contributing to electrophilic reactivity and tautomerism.

  • 3-Carboxylate ester: A methyl ester at position 3, influencing solubility and metabolic stability .

The IUPAC name is methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry150057-08-2
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
Exact Mass223.0845 Da
XLogP3-AA1.62
Topological Polar SA74.6 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.25–1.45 (m, 4H, cyclohexene CH₂), 2.60–2.80 (m, 2H, CH₂ adjacent to ketone), 3.85 (s, 3H, COOCH₃), 6.25 (s, 1H, aromatic H), 10.20 (s, 1H, OH).

  • ¹³C NMR: δ 172.5 (C=O ester), 168.9 (C=O ketone), 162.3 (C-OH), 112–140 (aromatic carbons).

  • IR (KBr): 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multicomponent reactions (MCRs) involving:

  • Michael Addition: Cyclocondensation of methyl acetoacetate with substituted anilines in the presence of a base (e.g., piperidine).

  • Isocyanide-Based MCRs: Reaction of aldehydes, amines, and isocyanides under acidic conditions to form the quinoline core .

  • Post-Modification: Methylation of hydroxyl or thiol intermediates using CH₃I, as demonstrated in analogous quinolines .

Example Reaction Scheme:

  • Base-Catalyzed Cyclization:
    Methyl acetoacetate + Cyclohexenone derivative → Hexahydroquinoline intermediate.

  • Oxidation:
    Selective oxidation at position 2 using KMnO₄ or CrO₃ to introduce the oxo group.

  • Esterification:
    Carboxylic acid intermediate treated with methanol/H₂SO₄ to yield the methyl ester .

Industrial-Scale Considerations

  • Yield Optimization: 60–75% yield achieved via solvent-free mechanochemical synthesis.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .

  • Cost Drivers: High-purity isocyanides (>98%) and controlled reaction temperatures (60–80°C) .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Electrophilic Centers:

    • C-2 (α to ketone): Susceptible to nucleophilic attack (e.g., Grignard reagents).

    • C-4 (activated by hydroxyl): Prone to halogenation or nitration .

  • Nucleophilic Sites:

    • O-H (position 4): Participates in alkylation or acylation reactions .

    • Ester carbonyl: Undergoes hydrolysis to carboxylic acid under acidic/basic conditions .

Notable Reactions

  • O-Methylation:
    Treatment with CH₃I/K₂CO₃ in DMF yields methyl ether derivatives (e.g., 4-methoxy analog) .

  • Reduction:
    NaBH₄ reduces the 2-oxo group to 2-hydroxy, altering hydrogen-bonding capacity.

  • Ring-Opening:
    Strong acids (H₂SO₄) cleave the cyclohexene ring, forming linear diketones.

Table 2: Reaction Products and Conditions

Reaction TypeReagents/ConditionsMajor Product
O-MethylationCH₃I, K₂CO₃, DMF, 60°C4-Methoxy-2-oxo-hexahydroquinoline
Ester Hydrolysis6M HCl, reflux, 12h4-Hydroxy-2-oxo-hexahydroquinoline-3-carboxylic acid
Aldol CondensationBenzaldehyde, NaOH, EtOH3-Benzylidene derivative

Biochemical and Pharmacological Profile

Enzyme Inhibition Mechanisms

  • HBV Replication Inhibition: Molecular docking studies (PDB: 5E0I) show strong binding to viral polymerase (ΔG = −9.2 kcal/mol) .

  • CYP450 Interactions: Competes with warfarin for CYP2C9 binding (Ki = 4.3 μM).

Cellular Effects

  • Antiviral Activity: 78% inhibition of HBV DNA replication at 10 μM concentration .

  • Cytotoxicity Profile: CC₅₀ > 100 μM in HepG2 cells, indicating low acute toxicity .

Metabolic Pathways

  • Phase I Metabolism: Hydroxylation at C-5 by CYP3A4, forming a catechol intermediate.

  • Phase II Conjugation: Glucuronidation of the 4-hydroxy group (UGT1A1-mediated).

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural analog of HAP (heteroaryldihydropyrimidine) HBV inhibitors .

  • Prodrug Potential: Ester hydrolysis in vivo releases active carboxylic acid .

Material Science

  • Coordination Chemistry: Forms complexes with Cu²⁺ (log K = 5.2) for catalytic applications.

  • Dye Synthesis: Intermediate for azoquinoline pigments (λmax = 450–550 nm).

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundLogPHBV IC₅₀Water Solubility (mg/mL)
Methyl 4-hydroxy-2-oxo-hexahydroquinoline1.628.2 μM2.1
Ethyl 4-hydroxy-2-oxo-hexahydroquinoline2.1512.5 μM1.3
4-Methoxy-2-oxo derivative2.40>50 μM0.6

Key distinctions include:

  • Methyl vs. Ethyl Esters: Methyl analogue exhibits 35% higher aqueous solubility .

  • Hydroxyl vs. Methoxy: Free hydroxyl critical for antiviral activity (IC₅₀ 8.2 vs. >50 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator